molecular formula C7H10N2O2 B12862669 5-Amino-N,N-dimethylfuran-2-carboxamide

5-Amino-N,N-dimethylfuran-2-carboxamide

Cat. No.: B12862669
M. Wt: 154.17 g/mol
InChI Key: PDUIGMPHHSMZDM-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethylfuran-2-carboxamide is a furan-based heterocyclic compound characterized by an amino group (-NH₂) at the 5-position of the furan ring and a dimethylcarboxamide (-CON(CH₃)₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,8H2,1-2H3

InChI Key

PDUIGMPHHSMZDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method employs microwave-assisted conditions to enhance the reaction efficiency. The reaction is carried out using effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave reactors in industrial settings allows for the rapid synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N,N-dimethylfuran-2-carboxamide finds applications in multiple scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Structure Molecular Formula Key Substituents Biological Activity References
5-Amino-N,N-dimethylfuran-2-carboxamide Furan with -NH₂ (C5), -CON(CH₃)₂ (C2) C₇H₁₀N₂O₂ Amino, dimethylamide Not reported (theoretical)
5-Amino-N,N-dimethylbenzo[b]thiophene-2-carboxamide Benzothiophene fused with benzene, -NH₂ (C5), -CON(CH₃)₂ (C2) C₁₁H₁₂N₂OS Amino, dimethylamide, benzothiophene core Not reported
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Furan with -NO₂ (C5), -CONHC₆H₁₁ (C2) C₁₁H₁₅N₂O₄ Nitro, cyclohexylamide Trypanocidal activity
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan with -Cl-C₆H₄ (C5), -CONH-C₆H₄-N(C₂H₅)₂ (C2) C₂₁H₂₂ClN₂O₂ Chlorophenyl, diethylaminophenylamide Not reported
5-Bromo-N-(diaminomethylidene)furan-2-carboxamide Furan with -Br (C5), -CON=C(NH₂)₂ (C2) C₆H₆BrN₃O₂ Bromo, guanidine-like amide Not reported
Key Observations:

Electronic Effects: Nitro-substituted analogs (e.g., compound 22a) exhibit strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic targets . Bromo and chloro substituents (e.g., compound in ) introduce steric bulk and halogen bonding capabilities, which may enhance interactions with hydrophobic protein pockets.

Lipophilicity and Solubility: The dimethylamide group in the target compound increases lipophilicity (logP ~1.5 estimated) compared to polar analogs like 5-nitrofuran derivatives (logP ~0.8) . This could improve bioavailability but reduce aqueous solubility.

Synthetic Accessibility: The target compound may be synthesized via coupling reactions between 5-aminofuran-2-carboxylic acid and dimethylamine, similar to methods used for 5-nitrofuran-2-carboxamides (e.g., DMF-mediated coupling in ). Impurities such as incomplete dimethylation or oxidation of the amino group may arise, requiring purification via column chromatography or recrystallization .

Challenges and Industrial Relevance

  • Purity Requirements : High-purity standards for pharmaceuticals (e.g., <0.1% impurities) necessitate rigorous purification, as seen in contrast media intermediates .
  • Regulatory Considerations: Derivatives with nitro or halogen groups may face stricter toxicity evaluations compared to amino-substituted compounds .

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